Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate is a heterocyclic compound classified within the benzoimidazole class. It is characterized by the presence of bromine and chlorine substituents on the benzoimidazole ring, along with an ethyl ester group at the 2-position. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, making it a subject of extensive scientific research.
The compound is identified by the Chemical Abstracts Service number 2250023-38-0 and has a molecular formula of CHBrClNO, with a molecular weight of 303.54 g/mol. It falls under the category of benzoimidazoles, which are known for their roles in medicinal chemistry, particularly in the development of antimicrobial and antiviral agents .
The synthesis of Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate typically involves several key methods:
The reaction typically requires careful control of temperature and pH, along with monitoring for by-products to optimize yield. The use of specific catalysts may also be explored to facilitate the cyclization process.
The molecular structure of Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate features:
The compound's structure can be represented through its InChI key: PPGXAMHHSYQKIP-UHFFFAOYSA-N, indicating its unique arrangement of atoms and bonds .
Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate can participate in various chemical reactions:
These reactions are often facilitated by specific reagents or catalysts that promote reactivity while minimizing side products. Reaction conditions such as temperature, solvent choice, and concentration play crucial roles in determining outcomes.
The mechanism of action for Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets within biological systems:
The compound may bind to enzymes or receptors, inhibiting their activity, which leads to various biological effects. For example, it has been noted that it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate has several significant applications:
Heterocyclic compounds constitute a cornerstone of modern pharmaceutical development, with nitrogen-containing frameworks exhibiting unparalleled bioactivity profiles. Among these, the benzo[d]imidazole scaffold represents a privileged structure due to its presence in biologically essential molecules such as vitamin B₁₂, histamine, and purine nucleobases [4] [7]. This bicyclic system combines a benzene ring fused to the 4 and 5 positions of an imidazole ring, creating an electron-rich environment that facilitates diverse molecular interactions. The inherent amphotericity of benzo[d]imidazole—exhibiting both acidic (pKa ~5.5) and basic properties—enables adaptive binding to biological targets, making it indispensable in rational drug design [4].
Halogenated benzo[d]imidazoles have emerged as critical intermediates in pharmaceutical synthesis due to the unique electronic and steric properties imparted by halogen atoms. The introduction of bromine and chlorine at adjacent positions (C6 and C7) significantly enhances the compound’s reactivity in cross-coupling reactions while simultaneously influencing its lipophilicity and target-binding affinity. Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate exemplifies this strategic halogenation, where the ortho-halo effect facilitates regioselective metal-catalyzed transformations such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination [2] [3]. This dual halogenation pattern creates a sterically congested environment that directs electrophilic attacks to specific ring positions, enabling precise structural diversification.
Table 1: Key Structural Features of Ethyl 7-Bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate
Property | Value/Descriptor | Chemical Significance |
---|---|---|
Molecular Formula | C₁₀H₈BrClN₂O₂ | Confirms elemental composition and mass accuracy |
Molecular Weight | 303.54 g/mol | Impacts pharmacokinetic properties |
Halogen Positions | 6-chloro, 7-bromo | Ortho-substitution enables regioselective coupling |
Tautomeric Forms | 1H and 3H tautomers | Influences hydrogen bonding capacity |
Carboxylate Location | C2-position | Stabilizes the imidazole ring resonance |
The electron-withdrawing nature of bromine and chlorine substituents further polarizes the benzo[d]imidazole ring, increasing its susceptibility to nucleophilic aromatic substitution. This electronic modulation is evidenced in the compound’s canonical SMILES representation (O=C(OCC)C1=NC2=CC=C(C(Br)=C2N1)Cl), which illustrates the conjugated system delocalization [2]. Commercial suppliers typically provide this compound at 97% purity, reflecting the stringent quality requirements for complex synthetic applications [3].
The ethyl carboxylate moiety at the C2 position of the benzo[d]imidazole ring serves multiple strategic functions in drug development. First, it acts as a versatile synthetic handle for downstream functionalization through hydrolysis, amidation, or reduction, enabling conversion to carboxylic acids, amides, or alcohols without disrupting the halogen substituents [3] [7]. Second, the ester group significantly modulates the compound’s physicochemical behavior by enhancing solubility in polar organic solvents and providing a hydrogen-bond acceptor site for target engagement. Third, this group stabilizes the tautomeric equilibrium of the imidazole ring through resonance effects, influencing the compound’s overall electronic distribution [4].
Notably, ester-containing benzo[d]imidazoles demonstrate improved metabolic stability compared to their carboxylic acid counterparts, as evidenced by their prevalence in protease inhibitors and kinase-targeted therapeutics. The ethyl ester in Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate strikes an optimal balance between steric demand and hydrolytic stability, allowing sustained bioavailability during biological assays [7]. This molecular feature has proven instrumental in developing antimicrobial agents where the carboxylate ester serves as a prodrug moiety, gradually metabolizing to the active acid form in vivo [4].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9